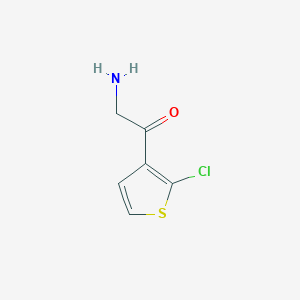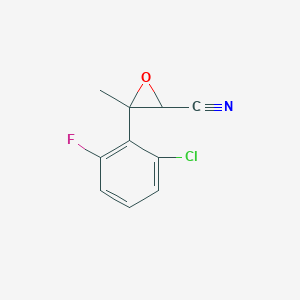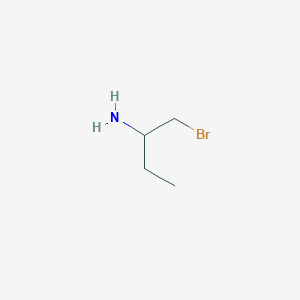
2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one is an organic compound with the molecular formula C6H6ClNOS. This compound features a thiophene ring substituted with a chlorine atom and an amino group attached to an ethanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one typically involves the reaction of 2-chlorothiophene with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Amino-1-(2-chlorothiophen-3-yl)ethanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one is utilized in several research domains:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one
- 2-Amino-1-(3-chlorophenyl)ethan-1-ol
- 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one
Uniqueness
2-Amino-1-(2-chlorothiophen-3-yl)ethan-1-one is unique due to the specific positioning of the chlorine atom on the thiophene ring and the presence of the amino group on the ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C6H6ClNOS |
|---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
2-amino-1-(2-chlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H6ClNOS/c7-6-4(1-2-10-6)5(9)3-8/h1-2H,3,8H2 |
InChI Key |
MUBBAEFYXUPQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)


